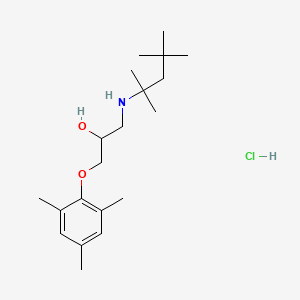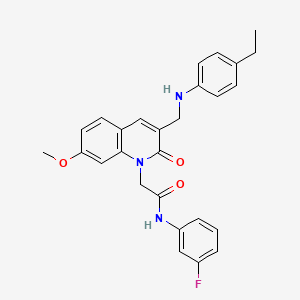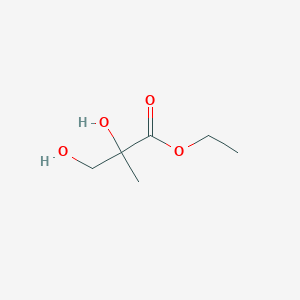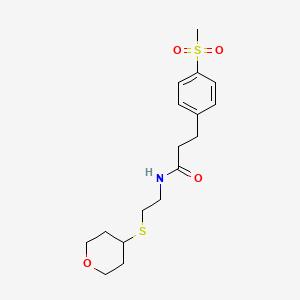
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a complex organic compound with a unique structural composition
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide typically involves multi-step reactions. The starting materials commonly include 4-methylsulfonylbenzene, tetrahydro-2H-pyran, and appropriate thioethyl reagents. Key steps include:
Nucleophilic substitution reactions: : These reactions often require catalysts such as acid or base to facilitate the formation of the sulfonyl and thioether linkages.
Amidation reactions: : The final step typically involves coupling reactions to form the propanamide group under controlled temperatures and solvent conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized through the use of continuous flow reactors and advanced purification techniques. This approach enhances yield and purity while reducing reaction times and waste.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents like potassium permanganate can oxidize the thioether group.
Reduction: : The compound can be reduced under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, given the reactive nature of its functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), H2O2
Reduction: : Hydrogen (H2) with a palladium catalyst
Substitution: : Organometallic reagents, halogens (Br2, Cl2)
Major Products Formed
The primary products depend on the reaction conditions but may include oxidized sulfoxides, reduced thioethers, or various substitution derivatives.
Aplicaciones Científicas De Investigación
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide finds applications in multiple research domains:
Chemistry: : Utilized as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition.
Medicine: : Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: : Explored for use in material science and nanotechnology due to its structural properties.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Binding to enzymes: : May inhibit specific enzymes by forming strong interactions at active sites.
Signal transduction: : Influences cellular pathways by modifying the activity of signaling proteins.
Molecular pathways: : Could impact pathways involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is unique due to its specific combination of sulfonyl and thioether groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
3-(4-(methylthio)phenyl)-N-(2-(tetrahydro-2H-pyranyl)thio)propanamide
3-(4-(methylsulfonyl)phenyl)-N-(2-(ethanethiol)thio)propanamide
3-(4-(methylsulfonyl)phenyl)-N-(2-(tetrahydropyranyl)oxy)propanamide
Hope this detailed breakdown gave you a thorough understanding of this intriguing compound!
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c1-24(20,21)16-5-2-14(3-6-16)4-7-17(19)18-10-13-23-15-8-11-22-12-9-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXWRXAGDPHIJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)
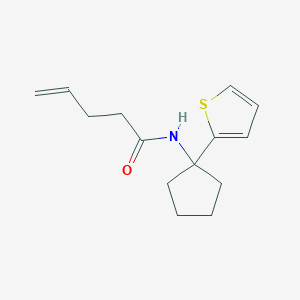
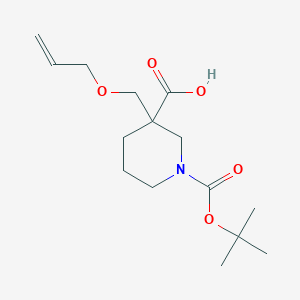

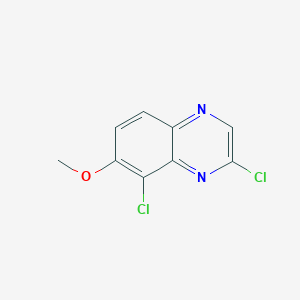
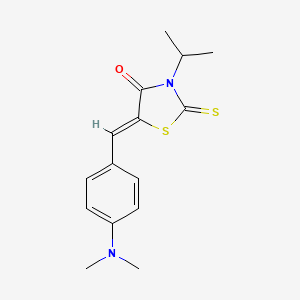
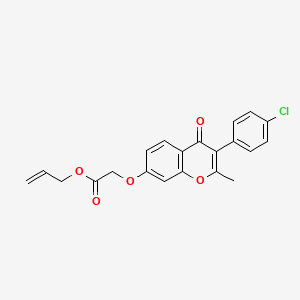
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)
![[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2412372.png)
